Ropinirole-d14

Description

Significance of Deuterium (B1214612) Labeling in Drug Discovery and Development

Among the stable isotopes used in pharmaceutical research, deuterium has gained significant attention. rxlist.com The substitution of hydrogen with deuterium, a process known as deuteration, can have a profound impact on a drug's metabolic stability and pharmacokinetic profile. ebmconsult.comcambridge.org This is primarily due to the kinetic isotope effect (KIE), a phenomenon where the heavier deuterium atom forms a stronger chemical bond with carbon compared to hydrogen, making this bond more resistant to enzymatic cleavage. rxlist.comdovepress.com

Historical Context and Evolution of Isotopic Tracers

The use of isotopic tracers in scientific research has a rich history, beginning with the discovery of radioactivity in the late 19th century. nsj.org.sa Early studies utilized radioisotopes to trace the flow of molecules through biological systems. nsj.org.sa The first radiotracer studies in the 1940s, though rudimentary by today's standards, laid the groundwork for modern metabolic research. nsj.org.sa The concept of using isotopes as tracers was pioneered by George de Hevesy, who received the Nobel Prize in Chemistry in 1943 for his work. nih.gov

The evolution from radioactive to stable isotopes for many applications was driven by safety considerations. drugbank.com While radioisotopes remain crucial in certain areas, the development of sensitive analytical techniques like mass spectrometry has enabled the widespread use of non-radioactive stable isotopes. drugbank.comhpra.ie The first patents for deuterated molecules appeared in the 1970s, marking a significant step in the application of stable isotopes in drug development. researchgate.net However, it wasn't until 2017 that the first deuterated drug, deutetrabenazine, received FDA approval, highlighting the long journey from concept to clinical application. rxlist.comndmctsgh.edu.tw

Theoretical Basis of Deuterium Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. nih.gov The KIE is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH). nih.gov The primary KIE arises from the difference in the zero-point vibrational energy (ZPE) of the bond being broken. nih.gov A carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond due to the heavier mass of deuterium. nih.gov Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. rxlist.comdovepress.com

The magnitude of the KIE depends on the nature of the transition state of the reaction. nih.gov The effect is most pronounced when the C-H bond cleavage is the rate-limiting step of the reaction. rxlist.com Secondary KIEs can also occur, where isotopic substitution at a position not directly involved in bond breaking still influences the reaction rate, often due to changes in hybridization and hyperconjugation. nih.gov In some cases, quantum tunneling can also contribute significantly to the observed KIE, particularly at low temperatures. nih.govnih.gov

Role of Deuterated Analogues in Mechanistic Research

Deuterated analogues of drug compounds are invaluable tools for elucidating metabolic pathways and reaction mechanisms. wikipedia.orgmedchemexpress.com By strategically placing deuterium at specific sites on a molecule, researchers can investigate which positions are most susceptible to metabolic attack. ebmconsult.com If deuteration at a particular site leads to a significant decrease in the rate of metabolism, it provides strong evidence that this position is a metabolic "hotspot." ebmconsult.com This information is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. medlineplus.gov

Furthermore, deuterated compounds can be used to study drug-enzyme interactions and to identify the specific enzymes responsible for a drug's metabolism. probes-drugs.org For example, if a deuterated analogue shows reduced metabolism by a particular cytochrome P450 (CYP) enzyme compared to its non-deuterated counterpart, it implicates that enzyme in the metabolic pathway. drugs.com This mechanistic insight can help in predicting potential drug-drug interactions and in designing new drug candidates with improved metabolic stability. pharmacompass.comebmconsult.com

Ropinirole (B1195838): Parent Compound Overview in a Research Context

Ropinirole is a non-ergoline dopamine (B1211576) agonist used in the management of Parkinson's disease and restless legs syndrome. rxlist.comresearchgate.netnih.gov In a research context, it serves as an important parent compound for studying dopamine receptor interactions and metabolic pathways relevant to its therapeutic class.

Pharmacological Classification and Receptor Affinities (e.g., D2/D3 receptor agonism)

Ropinirole is classified as a non-ergoline dopamine agonist. dovepress.comhres.ca It exhibits high affinity for the D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes. wikipedia.orgdovepress.com Notably, ropinirole demonstrates a higher affinity for the D3 receptor compared to the D2 and D4 receptors. medchemexpress.comcambridge.orgnih.gov This D3 preference is a key feature of its pharmacological profile, as D3 receptors are concentrated in the limbic areas of the brain, which may relate to some of its neuropsychiatric effects. drugbank.comdovepress.com Its interaction with D2 receptors in the striatum is thought to be responsible for its motor benefits in Parkinson's disease. dovepress.com Ropinirole has weak affinity for α2-adrenergic and 5-HT2 receptors and negligible affinity for D1-like, benzodiazepine, or GABA receptors. wikipedia.orgdrugbank.comdovepress.com

| Receptor Subtype | Binding Affinity (pKi or Ki) | Functional Potency (pEC50) |

| Human D2 | Ki: 29 nM medchemexpress.com | 7.4 medchemexpress.comnih.gov |

| Human D3 | - | 8.4 medchemexpress.comnih.gov |

| Human D4 | - | 6.8 medchemexpress.comnih.gov |

Metabolic Pathways of Unlabeled Ropinirole in Pre-clinical Models

The metabolism of ropinirole has been investigated in various pre-clinical models, including rats and dogs. In rats, the primary metabolic pathway is hydroxylation of the aromatic ring to form 7-hydroxy ropinirole. pharmacompass.comdrugsporphyria.net In contrast, in dogs, as in humans, the major pathway is N-despropylation. pharmacompass.com

In vitro studies using human liver microsomes have identified two main metabolic routes: N-despropylation and hydroxylation. drugs.com The primary enzyme responsible for the metabolism of ropinirole at clinically relevant concentrations is cytochrome P450 1A2 (CYP1A2). ndmctsgh.edu.twdrugs.com There is also a minor contribution from CYP3A at higher concentrations. drugs.com The major metabolite found in human urine is N-despropyl ropinirole, followed by the carboxylic acid metabolite and the glucuronide of the hydroxy metabolite. drugbank.com

Studies in dogs have shown that several canine CYP isoforms, including CYP1A1, CYP1A2, CYP2B11, CYP2C21, and CYP2D15, can contribute to the clearance of ropinirole, with the formation of 7-hydroxy ropinirole and despropyl ropinirole. This broader enzymatic involvement in dogs may reduce the impact of polymorphism in a single CYP enzyme on the drug's pharmacokinetics in this species.

| Species | Primary Metabolic Pathway | Major Metabolites | Primary Metabolizing Enzyme(s) |

| Human | N-despropylation, Hydroxylation drugbank.comdrugs.com | N-despropyl ropinirole, Carboxylic acid metabolite, Glucuronide of hydroxy metabolite drugbank.com | CYP1A2 (major), CYP3A (minor) drugs.com |

| Rat | Aromatic Hydroxylation pharmacompass.comdrugsporphyria.net | 7-hydroxy ropinirole pharmacompass.com | Not specified |

| Dog | N-despropylation, Hydroxylation pharmacompass.com | Despropyl ropinirole, 7-hydroxy ropinirole | CYP1A1, CYP1A2, CYP2B11, CYP2C21, CYP2D15 |

| Monkey | N-despropylation pharmacompass.com | Not specified | Not specified |

Key Metabolites and Their Relative Pharmacological Activities in Research Models

Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. drugbank.comresearchgate.net The main metabolic pathways are N-despropylation and hydroxylation, leading to the formation of key metabolites. nih.govdrugbank.com There is some variation in findings regarding the pharmacological activity of these metabolites.

N-despropyl ropinirole (SKF-104557): This is a major metabolite found in humans. nih.gov While some research indicates it is pharmacologically inactive, other studies classify it as an active metabolite. drugbank.comcaymanchem.com In functional assays using CHO cells expressing human dopamine receptors, N-despropyl ropinirole acts as a full agonist at D2 and D3 receptors and a partial agonist at D4 receptors. caymanchem.commedchemexpress.com However, in a rat model of Parkinson's disease, it was found to be 150-fold less potent than the parent compound, Ropinirole. nih.gov

Carboxylic Acid Metabolite: This is another significant metabolite found in urine, but it is considered inactive. Current time information in Bangalore, IN.ebmconsult.com

The table below summarizes the key metabolites and their reported activities in different research models.

| Metabolite Name | Research Model | Reported Pharmacological Activity |

| N-despropyl ropinirole | CHO Cells (human receptors) | Full agonist at D2 & D3 receptors. caymanchem.commedchemexpress.com |

| Rat Model | 150-fold less potent than Ropinirole. nih.gov | |

| General/Human | Often cited as inactive. drugbank.comresearchgate.net | |

| 7-Hydroxy ropinirole | In vivo | Possesses significant dopamine agonist activity. nih.govmedlink.com |

| Rat Model | Equipotent to Ropinirole. nih.gov | |

| In vitro / Human | More active than ropinirole in binding studies, but not expected to be clinically significant. hres.cahres.ca | |

| Carboxylic Acid Metabolite | General/Human | Inactive. Current time information in Bangalore, IN.ebmconsult.com |

Ropinirole-d14: Research Identity and Utility

This compound is a deuterated analog of Ropinirole, specifically designed for research applications. medchemexpress.comaxios-research.com Its identity is defined by its unique chemical structure and properties, which make it a valuable tool in analytical and metabolic studies.

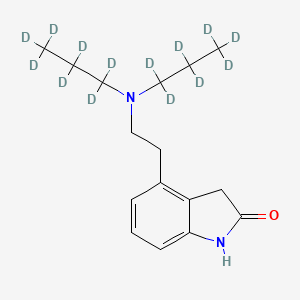

Chemical Derivation and Degree of Deuteration

This compound has a molecular formula of C₁₆H₁₀D₁₄N₂O. axios-research.com The "d14" designation indicates that fourteen hydrogen atoms in the parent molecule have been replaced with deuterium atoms. The synthesis involves the use of deuterated starting materials, specifically deuterated propyl bromide (C₃D₇Br). vulcanchem.com This reagent is used in the alkylation of 4-(2-aminoethyl)indolin-2-one, which results in the deuterium substitution being located on the two propyl groups of the dipropylaminoethyl side chain. vulcanchem.com This high degree of deuteration provides a significant mass shift from the parent compound, which is crucial for its analytical applications.

Primary Research Applications as an Internal Standard and Reference Standard

The primary utility of this compound in research is as an internal and reference standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. veeprho.comresearchgate.net

Internal Standard: In bioanalytical methods, an internal standard is a compound added in a known amount to samples, calibrators, and controls. medchemexpress.com Because this compound is chemically almost identical to Ropinirole, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. vulcanchem.com However, due to its higher mass, it can be distinguished by the mass spectrometer. This allows it to normalize for variations in sample processing and analysis, thereby ensuring the precision and accuracy of the quantification of Ropinirole in complex biological matrices like plasma. veeprho.com For example, a validated LC-MS/MS method uses the mass-to-charge ratio (m/z) transitions of 260.2→243.1 for Ropinirole and 274.3→257.2 for this compound to detect and quantify each compound simultaneously. vulcanchem.com

Reference Standard: this compound also serves as a certified reference material. These are highly characterized materials used to calibrate analytical instruments and validate analytical methods, ensuring the results are traceable and comparable between different laboratories. qmx.com

Justification for Deuteration in Academic Investigations

The strategic replacement of hydrogen with deuterium in this compound is justified by several key scientific principles that enhance its utility in research.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. portico.org Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. portico.orglibretexts.org This phenomenon, known as the kinetic isotope effect, is valuable for studying metabolic pathways. Since Ropinirole is metabolized via N-dealkylation of the propyl groups, deuterating these positions allows researchers to probe the reaction mechanism. A measured KIE (kH/kD) of 2.1 in microsomal studies indicates that the cleavage of this C-D bond is a rate-limiting step in the removal of the propyl group, providing insight into the drug's biotransformation. vulcanchem.comnih.gov

Metabolic Pathway Tracing: The distinct mass signature of this compound allows researchers to precisely track its biotransformation into various metabolites without interference from endogenous compounds. vulcanchem.com This helps in clearly delineating metabolic pathways and understanding how factors like co-administered drugs might inhibit or induce specific routes, such as metabolism by CYP1A2. vulcanchem.com

Avoiding Analytical Interference: In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard like this compound is the gold standard. It effectively compensates for "matrix effects," where other components in a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. ndmctsgh.edu.tw Because the deuterated standard behaves nearly identically to the non-deuterated analyte during sample preparation and analysis, it provides the most reliable method for accurate quantification.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O |

|---|---|

Molecular Weight |

274.46 g/mol |

IUPAC Name |

4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)/i1D3,2D3,3D2,4D2,9D2,10D2 |

InChI Key |

UHSKFQJFRQCDBE-YTSTUSJFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1 |

Origin of Product |

United States |

Synthesis and Chemical Characterization of Ropinirole D14

Deuteration Strategies and Methodologies

The synthesis of Ropinirole-d14 involves strategic incorporation of deuterium (B1214612) atoms into the ropinirole (B1195838) structure. This is typically achieved through various chemical reactions that replace hydrogen atoms with deuterium. The primary goal is to produce a molecule that is chemically identical to ropinirole but has a higher mass, allowing it to be distinguished in mass spectrometry analysis. nih.gov

Synthetic Routes for Incorporating Deuterium Atoms

Several synthetic strategies can be employed to introduce deuterium into organic molecules. These methods range from direct exchange reactions to more complex multi-step syntheses involving deuterated reagents.

Catalytic deuteration is a common method for introducing deuterium into a molecule. This often involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). researchgate.netmdpi.com These catalysts facilitate the exchange of hydrogen atoms with deuterium atoms at specific positions in the molecule. For instance, catalytic hydrogenation using deuterium gas over a palladium catalyst can introduce deuterium at unsaturated positions in the indole (B1671886) ring of a ropinirole precursor. Another approach involves a palladium-catalyzed hydrogen-deuterium exchange reaction in the presence of D₂O. researchgate.net Researchers have also developed methods for the regioselective deuteration of β-amino C-H bonds in N-alkylamine-based pharmaceuticals, a structural feature present in ropinirole. nih.gov This can be achieved using a Lewis acidic and Brønsted basic catalyst system to promote the exchange. nih.gov

Hydrogen-deuterium (H/D) exchange reactions are a direct method for replacing hydrogen with deuterium. d-nb.infonih.gov These reactions can be catalyzed by acids, bases, or metals. doi.org For example, using D₂O as an inexpensive deuterium source, H/D exchange reactions can be facilitated. d-nb.infonih.gov In some cases, ionic liquids have been used to catalyze H/D exchange reactions under mild conditions. doi.org Photocatalytic methods have also emerged, using light to promote H/D exchange at specific C-H bonds with D₂O as the deuterium source. acs.orgarizona.edu

The synthesis of this compound is often accomplished through a multi-step process that mirrors the synthesis of non-deuterated ropinirole but incorporates deuterated starting materials or reagents at key steps. A common strategy involves the alkylation of a precursor molecule, 4-(2-aminoethyl)indolin-2-one, with a deuterated alkylating agent. The use of deuterated propyl bromide (C₃D₇Br) in this step ensures the incorporation of seven deuterium atoms onto each of the two propyl groups of the dipropylaminoethyl side chain. vulcanchem.com This targeted approach ensures that the deuterium atoms are placed on the metabolically susceptible N-propyl groups. nih.gov

The general synthetic pathway for ropinirole itself has been well-documented and involves several key transformations. One established route starts from (2-methyl-3-nitrophenyl)acetic acid and proceeds through a Reissert indole synthesis. researchgate.net Another approach involves the reductive cyclization of a 2-(2'-bromoethyl) β-nitrostyrene derivative. google.com An improved process describes the cyclization of β-phenylethanol derivatives. researchgate.net A further alternative involves the cyclization of O-acyl hydroxamic acid derivatives. google.com To produce this compound, these established routes are adapted by introducing deuterated reagents at the appropriate stage. For example, in the alkylation step to form the dipropylamino group, deuterated propyl bromide would be used instead of standard propyl bromide.

Exchange Reactions for Deuterium Incorporation

Precursor Compounds and Starting Materials for this compound Synthesis

The synthesis of this compound relies on key precursor compounds. The central precursor is typically a molecule containing the indolin-2-one core with a reactive side chain.

| Precursor/Starting Material | Role in Synthesis |

| 4-(2-aminoethyl)indolin-2-one | Core structure that is alkylated to introduce the deuterated dipropylamino group. vulcanchem.com |

| Deuterated Propyl Bromide (C₃D₇Br) | Deuterated alkylating agent used to introduce the d14-dipropylamino group. vulcanchem.com |

| (2-methyl-3-nitrophenyl)acetic acid | A potential starting material for the synthesis of the indolin-2-one core. researchgate.netchemsrc.com |

| 2-(2'-Bromoethyl) β-nitrostyrene | An intermediate in an alternative synthesis of the ropinirole backbone. google.com |

| β-phenylethanol derivatives | Starting materials for an improved synthesis process of the ropinirole core. researchgate.net |

| Dipropylamine | A potential precursor for the dipropylamino side chain. chemsrc.com |

Scalability Considerations for Research and Analytical Standards

The synthesis of this compound is primarily for its use as an analytical standard in research and clinical settings. Therefore, the scalability of the synthesis is geared towards producing sufficient quantities for these purposes, which is typically on the milligram to gram scale. nih.gov While large-scale industrial production is not the primary goal, the synthetic route should be robust, reliable, and cost-effective for producing high-purity material. nih.govmpg.de The use of readily available and inexpensive deuterium sources, such as D₂O, is a key consideration for cost-effective synthesis. d-nb.info The development of efficient catalytic methods that can be performed on a gram scale is also crucial. nih.gov Flow chemistry has also been explored as a technique to facilitate the synthesis of deuterated compounds, offering potential for controlled and scalable production. researchgate.net

Chemical Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques to verify its chemical structure and isotopic purity.

| Property | This compound Hydrochloride | Ropinirole Hydrochloride |

| Molecular Formula | C₁₆H₁₁D₁₄ClN₂O | C₁₆H₂₅ClN₂O |

| Molecular Weight | 310.92 g/mol | 296.84 g/mol |

| CAS Number | 1132746-05-4 | 91374-20-8 |

| Isotopic Purity | ≥98% deuterium | N/A |

Data sourced from vendor information. vulcanchem.comscrbio.com

Spectroscopic analysis is essential for confirming the incorporation of deuterium. In mass spectrometry, the molecular ion peak of this compound will be shifted by 14 mass units compared to its non-deuterated counterpart. For instance, the [M+H]⁺ ion for ropinirole appears at m/z 260.2, while for the deuterated form, it is observed at m/z 274.3. vulcanchem.com In ¹H NMR spectroscopy, the signals corresponding to the protons on the dipropylaminoethyl side chain would be significantly diminished or absent, confirming their replacement by deuterium. vulcanchem.com

Isotopic Purity and Chemical Integrity Assessment

The rigorous assessment of isotopic purity and chemical integrity is a critical step in the characterization of deuterated compounds like this compound. This process ensures that the deuterium atoms are present at the intended positions and in the correct abundance, and that the compound is free from chemical impurities. A combination of advanced spectroscopic and chromatographic techniques is employed to achieve a comprehensive evaluation. rsc.orgacs.org

Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium into the molecular structure and for quantifying the level of enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for verifying the isotopic purity of this compound. vulcanchem.comnih.gov This technique precisely measures the mass-to-charge ratio (m/z) of the molecule. The incorporation of fourteen deuterium atoms in place of hydrogen atoms results in a predictable increase in the molecular weight. For Ropinirole, the protonated molecule ([M+H]⁺) shows a base peak at an m/z of approximately 260.2. In contrast, the fully deuterated this compound exhibits a corresponding peak at an m/z of about 274.3. vulcanchem.com The presence and relative intensity of this shifted peak, along with its characteristic isotopic cluster, confirm the high level of deuterium incorporation. vulcanchem.com Quality control standards typically require a deuterium isotopic abundance of 98% or greater at the specified positions. vulcanchem.com

Deuterium Nuclear Magnetic Resonance (²H NMR): Deuterium NMR (also known as ²H NMR) provides direct evidence of deuteration and is particularly useful for structure verification in highly enriched compounds. wikipedia.orgsigmaaldrich.com Unlike ¹H NMR, which detects protons, ²H NMR detects deuterium nuclei. A deuterated compound will show a strong signal in a ²H NMR spectrum, while the corresponding signals in the ¹H NMR spectrum will disappear or be significantly diminished. wikipedia.org For this compound, where the dipropylaminoethyl side chain is deuterated, the complete disappearance of proton signals in the δ 0.8–1.2 ppm range of the ¹H NMR spectrum, which corresponds to the propyl groups, serves as a key indicator of successful deuteration. vulcanchem.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation and confirmation of the specific sites of deuterium labeling. sigmaaldrich.com

Table 1: Spectroscopic Data for this compound Characterization

| Technique | Parameter | Non-Deuterated Ropinirole | This compound | Purpose |

|---|---|---|---|---|

| Mass Spectrometry (MS) | [M+H]⁺ Peak | m/z 260.2 | m/z 274.3 | Confirms mass increase due to 14 deuterium atoms. vulcanchem.com |

| ¹H NMR | Propyl Group Signals | δ 0.8–1.2 ppm | Absent | Verifies replacement of protons with deuterium on the propyl chains. vulcanchem.com |

| ²H NMR | Deuterium Signals | Absent | Present | Directly detects and confirms the presence of deuterium atoms. wikipedia.orgsigmaaldrich.com |

Chromatographic techniques are essential for separating the target deuterated compound from any non-deuterated precursors, partially deuterated intermediates, and other process-related chemical impurities. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This method is often used to verify the absence of residual solvents from the synthesis process. vulcanchem.com Ensuring that levels of potentially reactive or toxic solvents are below acceptable limits is a standard part of quality control for active pharmaceutical ingredients.

Table 2: Chromatographic Methods for this compound Purity Assessment

| Method | Application | Typical Column | Detection | Purpose |

|---|---|---|---|---|

| Reverse-Phase HPLC | Chemical Purity & Purification | Kinetex C18 vulcanchem.com | UV, MS | Separates this compound from non-deuterated and other impurities. vulcanchem.comnoblelight.com |

| Chiral HPLC | Enantiomeric Purity | Chiralpak IC-3 vulcanchem.com | UV | Confirms enantiomeric excess is >99.5%. vulcanchem.com |

| GC-MS | Residual Solvent Analysis | N/A | Mass Spectrometry | Verifies residual solvents are below specified limits (e.g., <10 ppm). vulcanchem.com |

Spectroscopic Techniques for Deuterium Content Verification (e.g., Deuterium NMR, Mass Spectrometry)

Comparison of Synthetic Yields and Efficiencies of Deuterated vs. Non-Deuterated Ropinirole Analogues

The synthesis of deuterated compounds often presents different challenges and efficiencies compared to their non-deuterated counterparts. While specific, direct comparative yield data for this compound versus Ropinirole is not extensively published, general principles and related examples allow for a meaningful comparison.

The synthesis of this compound typically involves adapting established routes for non-deuterated Ropinirole. vulcanchem.com A common strategy for producing Ropinirole involves the alkylation of an indolinone precursor. For this compound, this requires the use of a deuterated starting material, such as deuterated propyl bromide (C₃D₇Br), in the alkylation of 4-(2-aminoethyl)indolin-2-one. vulcanchem.com

| Analytical Control | Standard QC (HPLC, NMR, MS). researchgate.net | Requires specialized analysis (²H NMR, HRMS) to verify isotopic purity. rsc.orgsigmaaldrich.com |

Advanced Analytical Methodologies for Ropinirole D14

Quantitative Bioanalysis of Ropinirole-d14 and its Metabolites in Biological Matrices

The quantitative analysis of the stable isotope-labeled compound this compound and its corresponding non-labeled metabolites in complex biological matrices, such as plasma, is fundamental for various research applications. These analyses demand highly selective and sensitive methods to accurately determine concentrations, often in the picogram per milliliter range. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for this purpose, utilizing this compound as an ideal internal standard for the quantification of the parent drug, ropinirole (B1195838).

The development of a robust LC-MS/MS method is a multi-step process focused on optimizing sample extraction, chromatographic separation, and mass spectrometric detection to achieve reliable quantification. For the analysis of ropinirole and its metabolites, with this compound serving as an internal standard, these methods are tailored to provide high throughput, sensitivity, and specificity, effectively minimizing interference from endogenous components of the biological matrix. researchgate.netiu.edu

Effective chromatographic separation is critical to resolve the analyte and internal standard from matrix components that could interfere with quantification. Reversed-phase chromatography is the most common approach for ropinirole analysis.

Column Chemistry : C18 (octadecyl) columns are widely used, offering suitable retention and separation for ropinirole and its metabolites. researchgate.netresearchgate.net These columns are available with different particle sizes and dimensions, with smaller particles (e.g., 1.7 µm) used in Ultra-Performance Liquid Chromatography (UPLC) systems to achieve faster and more efficient separations. researchgate.net

Mobile Phases : The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Additives are used to improve peak shape and ionization efficiency. Acidic modifiers like formic acid are common, while basic modifiers such as ammonia (B1221849) solution are also employed, depending on the specific method and column used. researchgate.net The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time) to optimize the separation of multiple compounds. researchgate.netresearchgate.net

Table 1: Examples of Chromatographic Parameters for Ropinirole Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Hypurity C18 | μ-bondapack C18 (150x4.6 mm, 5μ) | C18 Reversed Phase |

| Mobile Phase | 0.2% Ammonia Solution:Acetonitrile (20:80, v/v) | Methanol: 0.1% Trifluoroacetic Acid (78:22, v/v) | Acetonitrile:8.7 mM 2-(N-morpholino)ethanesulfonic acid, pH 6.0 (55:45, v/v) |

| Flow Rate | 0.50 mL/min | 1.0 mL/min | 4.0 µL/min |

| Detection | MS/MS | UV (250 nm) | Not Specified |

| Reference | researchgate.net | researchgate.net | researchgate.net |

Tandem mass spectrometry is employed for its high selectivity and sensitivity. Key to this technique is the careful selection of ionization and fragmentation parameters.

Ionization Mode : For ropinirole and this compound, electrospray ionization (ESI) in the positive ion mode is standard, as the dipropylamino group is readily protonated to form a stable [M+H]⁺ ion. researchgate.net

Fragmentation and Detection : In tandem mass spectrometry, a specific precursor ion (the protonated molecule) is selected and then fragmented through collision-induced dissociation (CID). A specific, stable fragment ion (product ion) is then monitored for quantification. This process is known as Multiple Reaction Monitoring (MRM). nih.gov For ropinirole, a common MRM transition is the precursor ion at a mass-to-charge ratio (m/z) of 261.2, which fragments to a major product ion at m/z 114.2. researchgate.net This fragment corresponds to the dipropylaminoethyl cation. nih.gov

For this compound, the mass of the precursor ion is shifted by approximately 14 atomic mass units due to the replacement of 14 hydrogen atoms with deuterium (B1214612). Consequently, the precursor ion [M+H]⁺ for this compound is observed at m/z ~275. As the deuterium atoms are located on the propyl groups, the resulting fragment ion containing these groups will also exhibit a corresponding mass shift. This predictable shift allows for the simultaneous and unambiguous detection of both the analyte and the internal standard without cross-interference.

Table 2: Representative Mass Spectrometric Parameters for Ropinirole and this compound

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Technique |

|---|---|---|---|---|

| Ropinirole | Positive ESI | 261.2 | 114.2 | MRM |

| This compound | Positive ESI | ~275 | ~128 | MRM |

Note: The m/z values for this compound are theoretical based on the fragmentation pattern of the parent compound.

The use of a stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in quantitative bioanalysis. nih.gov An ideal internal standard should have physicochemical properties nearly identical to the analyte. This compound co-elutes with ropinirole during chromatography and experiences similar behavior during sample extraction, handling, and ionization. nih.gov

While LC-MS/MS is the preferred method for quantifying ropinirole, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied, particularly for the analysis of volatile compounds. Ropinirole itself is not inherently volatile and typically requires a chemical derivatization step to increase its volatility for GC analysis. sci-hub.se This additional sample preparation step can be time-consuming and introduce variability. sci-hub.se

Some studies have reported the use of GC-MS for ropinirole, but it can suffer from a lack of sensitivity at low concentrations. iu.edu However, GC-MS is a powerful tool for profiling volatile organic compounds (VOCs) and may be applicable to the study of certain volatile metabolites. For instance, research in Parkinson's disease, for which ropinirole is a therapeutic agent, has utilized thermal desorption-GC-MS to analyze volatile metabolites in sebum, identifying compounds such as alkanes, aldehydes, and fatty acid methyl esters. researchgate.netbiorxiv.org While not directly analyzing this compound, this demonstrates the potential utility of GC-MS in related metabolic research for identifying volatile biomarkers.

For research purposes, and especially for studies that may inform preclinical or clinical work, it is crucial that the bioanalytical method is validated to ensure its reliability. The validation process demonstrates that the method is suitable for its intended purpose. Guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for this validation, even for research-grade assays.

Key validation parameters include:

Selectivity and Specificity : The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components.

Accuracy : The closeness of the determined value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations.

Precision : The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV%). It is evaluated within a single run (intra-day) and between different runs (inter-day).

Calibration Curve : The relationship between the instrument response and the known concentration of the analyte. The range of the curve must cover the expected sample concentrations.

Lower Limit of Quantification (LLOQ) : The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Stability : The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Table 3: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria for Research

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured concentration to nominal concentration. | Mean concentration within ±20% of nominal (±25% at LLOQ). |

| Precision | Reproducibility of measurements. | Coefficient of Variation (CV) ≤20% (≤25% at LLOQ). |

| Linearity (r²) | Correlation of the calibration curve. | Coefficient of determination (r²) ≥0.99. |

| Selectivity | No significant interference at the retention time of the analyte and IS. | Response in blank samples should be <20% of LLOQ response. |

| Stability | Analyte integrity under various conditions. | Mean concentrations of stability samples within ±20% of nominal. |

Compound Names Mentioned in this Article

Method Validation in accordance with Bioanalytical Guidelines for Research Samples

Linearity and Calibration Range of this compound

In quantitative analysis, establishing the linearity of an analytical method is crucial for ensuring that the instrument's response is directly proportional to the concentration of the analyte. For this compound, which is primarily used as an internal standard in chromatographic assays like liquid chromatography-tandem mass spectrometry (LC-MS/MS), its own linearity is less of a focus than its ability to provide a consistent response at a fixed concentration. However, the analytical method for the non-deuterated analyte, Ropinirole, must be validated for linearity across a specified range.

Deuterated standards like this compound are introduced into samples at a constant, known concentration to correct for variations in sample preparation and instrument response. The method's linearity is then established by preparing a series of calibration standards containing known concentrations of the non-deuterated Ropinirole and a fixed concentration of this compound. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration.

While specific linearity data for this compound is not detailed in publicly available literature, validation data for its non-deuterated counterpart, Ropinirole Hydrochloride, provides insight into the typical calibration ranges used for this class of compound. Research has demonstrated that analytical methods for Ropinirole Hydrochloride show excellent linearity over various concentration ranges, which is a prerequisite for the accurate use of this compound as an internal standard. innovareacademics.inresearchgate.netnih.gov

Interactive Table: Illustrative Linearity Data for Ropinirole Hydrochloride Analysis

Note: The following data pertains to the non-deuterated Ropinirole Hydrochloride and is presented to illustrate typical analytical performance. This compound would be used as an internal standard in such analyses.

| Analytical Method | Concentration Range | Correlation Coefficient (r²) | Source(s) |

| RP-HPLC | 2.5–160 µg/mL | 1 | innovareacademics.inresearchgate.net |

| HPTLC | 100–3000 ng/spot | 0.9989 | nih.gov |

| RP-HPLC | 50% to 150% of 0.016 mg/mL | 0.9999 | ijpbs.com |

Precision and Accuracy of this compound Quantification

Precision refers to the closeness of repeated measurements of the same sample, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy is the closeness of a measured value to the true value, often expressed as percent recovery. When this compound is used as an internal standard, the precision and accuracy of the quantification of the target analyte (Ropinirole) are significantly improved. veeprho.com The stable isotope-labeled standard closely mimics the chemical and physical behavior of the analyte during sample extraction, cleanup, and ionization in the mass spectrometer, compensating for potential losses and matrix effects.

The validation of an analytical method includes assessing its precision and accuracy at multiple concentration levels, including intra-day (repeatability) and inter-day (intermediate precision) studies. For Ropinirole, published methods report high precision with %RSD values typically below 2%, and high accuracy with recovery values close to 100%. innovareacademics.inresearchgate.net These results are achievable in large part due to the use of an appropriate internal standard like this compound.

Interactive Table: Illustrative Precision and Accuracy Data for Ropinirole Hydrochloride Analysis

Note: The following data pertains to the non-deuterated Ropinirole Hydrochloride, quantified using methods where a deuterated standard like this compound is typically employed.

| Parameter | Finding | Analytical Method | Source(s) |

| Precision | < 2 %RSD | RP-HPLC | innovareacademics.inresearchgate.net |

| Accuracy | 100.09–100.19% Recovery | RP-HPLC | innovareacademics.inresearchgate.net |

| Accuracy | 100.3–100.5% Recovery | RP-HPLC | ijpbs.com |

Limits of Detection (LOD) and Quantification (LOQ) for Deuterated Species

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are critical for determining the sensitivity of an analytical method. They are often calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3σ/S and LOQ = 10σ/S. sepscience.com

For a deuterated species like this compound used as an internal standard, its own LOD and LOQ are less relevant than those of the analyte being measured. The key requirement is that the concentration of the internal standard used in the assay is well above its LOQ to ensure a stable and reliable signal for normalization.

Validation studies for the parent compound, Ropinirole, provide examples of the low detection and quantification limits that can be achieved, which are facilitated by the stable signal from the internal standard.

Interactive Table: Illustrative LOD and LOQ Data for Ropinirole Hydrochloride Analysis

Note: The following data pertains to the non-deuterated Ropinirole Hydrochloride. The use of this compound as an internal standard is instrumental in achieving such low detection and quantification limits.

| Limit | Value | Analytical Method | Source(s) |

| LOD | 0.045 µg/mL | RP-HPLC | innovareacademics.inresearchgate.net |

| LOQ | 0.15 µg/mL | RP-HPLC | innovareacademics.inresearchgate.net |

| LOD | 12.95 ng/spot | HPTLC | nih.gov |

| LOQ | 39.25 ng/spot | HPTLC | nih.gov |

Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Flux Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique that measures the relative abundance of isotopes in a sample with extremely high precision. wikipedia.orgthermofisher.com This methodology can provide detailed insights into the geographic, chemical, and biological origins and pathways of various substances. researchgate.netnih.gov In pharmaceutical research, IRMS can be applied to metabolic flux analysis, which is the study of the rates of metabolic reactions in a biological system.

The use of a deuterated compound like this compound is particularly well-suited for such studies. When this compound is administered, the deuterium atoms act as a stable isotopic tracer. As the compound undergoes metabolism, the deuterium label is carried through various biotransformation pathways.

By using IRMS, often coupled with a separation technique like gas or liquid chromatography (GC-IRMS or LC-IRMS), researchers can analyze the isotope ratios of the parent drug and its metabolites. researchgate.net Changes in the deuterium-to-hydrogen (D/H) ratio in the metabolites compared to the parent drug can reveal specific sites of metabolic attack. For example, a decrease in the deuterium content of a metabolite would indicate that a C-D bond was cleaved during its formation. This allows for the precise tracking of biotransformation processes, such as the N-dealkylation of Ropinirole's propyl groups, and helps to quantify the flux through different competing metabolic pathways. vulcanchem.com

Application of this compound in Quality Control and Research Standard Traceability

This compound serves a critical role as a reference material in both quality control (QC) and research settings, ensuring the accuracy, reliability, and traceability of analytical measurements. axios-research.comveeprho.com

In pharmaceutical quality control, this compound is used as an internal standard for the quantitative analysis of Ropinirole in active pharmaceutical ingredients (APIs) and finished drug products. axios-research.com Its use is essential for robust analytical method development and validation (AMV). axios-research.comaxios-research.com By compensating for variability in analytical procedures, it ensures that assays for drug content and purity are accurate and reproducible.

Furthermore, this compound is employed as a certified reference standard to establish traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). axios-research.comaxios-research.com A reference standard is a highly characterized material that can be used to calibrate analytical instruments and validate methods. Using a well-defined standard like this compound, which has a specified chemical and isotopic purity (typically ≥98%), ensures that analytical results are consistent and comparable across different laboratories and over time. vulcanchem.com This traceability is a fundamental requirement for regulatory compliance in drug development and manufacturing. veeprho.com

Mechanistic Investigations of Ropinirole D14 in in Vitro and Animal Models

In Vitro Metabolic Stability and Enzyme Kinetics of Ropinirole-d14

The in vitro evaluation of this compound provides foundational knowledge regarding its metabolic fate and the enzymes responsible for its biotransformation. Deuteration at specific molecular positions can influence the rate of metabolism, offering insights into reaction mechanisms.

Studies using human liver microsomes are instrumental in predicting a drug's metabolic clearance in the liver. For the parent compound, ropinirole (B1195838), investigations with human liver microsomes have identified two primary metabolic pathways: N-despropylation and hydroxylation. nih.gov Enzyme kinetics studies for ropinirole have revealed the involvement of at least two enzymes in each of these pathways, characterized by a high-affinity component (K(M) of 5-87 μM) and a low-affinity component with a much higher K(M). nih.govnih.gov The deuteration in this compound, specifically on the dipropylaminoethyl side chain, is designed to probe the kinetics of these reactions. vulcanchem.com

A substantial body of in vitro evidence has established that cytochrome P450 1A2 (CYP1A2) is the principal enzyme responsible for the metabolism of ropinirole. nih.govfda.govnih.govdrugbank.comnih.govfda.gov This is further substantiated by inhibition studies; for instance, pre-incubation of microsomes with furafylline, a CYP1A2 inhibitor, was shown to eliminate the high-affinity metabolic component of ropinirole. nih.gov At concentrations higher than those typically used clinically, CYP3A4 also contributes to its metabolism. researchgate.netchemsrc.com

This primary metabolic route is conserved for the deuterated analogue. Research confirms that CYP1A2 is the main pathway for this compound metabolism. vulcanchem.com This was demonstrated in a study where co-administration of fluvoxamine (B1237835), a potent CYP1A2 inhibitor, with this compound resulted in a 3.2-fold increase in the area under the curve (AUC), confirming the critical role of this isoenzyme. vulcanchem.com

Table 1: Cytochrome P450 Involvement in Ropinirole Metabolism

| Enzyme | Role in Metabolism | Evidence |

|---|---|---|

| CYP1A2 | Primary enzyme at clinical concentrations. nih.govdrugs.commedcentral.comwikipedia.org | Responsible for N-despropylation and hydroxylation. fda.govfda.gov Inhibition with fluvoxamine significantly increases this compound exposure. vulcanchem.com |

| CYP3A4 | Contributes at higher, supraclinical concentrations. researchgate.netchemsrc.com | Involved in metabolism, but to a lesser extent than CYP1A2. nih.gov |

| CYP2D6 | May be inhibited at doses greater than 24 mg (tested in vitro). wikipedia.org | Not a primary metabolic pathway. wikipedia.org |

The substitution of hydrogen with deuterium (B1214612) at a site of metabolic attack can slow down the reaction rate, an observation known as the deuterium kinetic isotope effect (KIE). nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. A significant primary KIE is evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the reaction. nih.gov

The main metabolites of ropinirole are the N-despropyl and various hydroxy metabolites, which are subsequently glucuronidated. fda.govfda.gov Following administration of this compound, the metabolites formed are the deuterated versions of these parent compound metabolites. The strategic placement of deuterium on the n-propyl groups means that the N-despropyl metabolite will retain deuterium atoms, depending on which propyl group is cleaved. vulcanchem.com

Characterization of these metabolites relies on techniques like mass spectrometry, which can distinguish between the deuterated and non-deuterated forms based on their mass-to-charge (m/z) ratio. For example, the [M+H]⁺ peak for ropinirole is at m/z 260.2, while for this compound, it shifts to m/z 274.3, confirming the incorporation of deuterium. vulcanchem.com Similar shifts would be expected for its deuterated metabolites relative to the non-deuterated metabolites.

Deuterium Kinetic Isotope Effects on Metabolic Reaction Rates

Pharmacokinetic Profiling of this compound in Animal Models (e.g., Rodents, Primates)

Animal models are essential for understanding the in vivo behavior of a drug candidate. Pharmacokinetic studies in non-human species provide data on how the body absorbs, distributes, and eliminates the compound.

Studies on the disposition of radiolabeled ropinirole in mice, rats, and cynomolgus monkeys show that the compound is rapidly and almost completely absorbed (around 94%) from the gastrointestinal tract after oral administration. nih.gov In rats and monkeys, ropinirole distributes quickly and has been shown to cross the blood-brain barrier. nih.gov The clearance of the compound is high, approaching hepatic blood flow in the rat. nih.gov

Table 2: Pharmacokinetic Parameters of Ropinirole in Animal Models

| Species | Absorption (Oral) | Key Distribution Feature | Elimination Half-Life | Primary Excretion Route | Major Metabolic Pathway |

|---|---|---|---|---|---|

| Rat | ~94% nih.gov | Crosses blood-brain barrier nih.gov | ~0.5 hours nih.gov | Renal (60-90%) nih.gov | Aromatic Hydroxylation nih.gov |

| Cynomolgus Monkey | ~94% nih.gov | Crosses blood-brain barrier nih.gov | ~1.3 hours (initial phase) nih.gov | Renal (60-90%) nih.gov | N-Depropylation nih.gov |

| Mouse | ~94% nih.gov | Not specified | Not determined nih.gov | Renal (60-90%) nih.gov | N-Depropylation nih.gov |

Comparative Pharmacokinetic Parameters of this compound vs. Unlabeled Ropinirole (e.g., clearance, half-life)

The pharmacokinetic profile of unlabeled ropinirole has been well-characterized. Following oral administration, it is rapidly absorbed and extensively distributed. drugbank.com The absolute bioavailability is approximately 50%, which indicates a significant first-pass metabolism effect. drugbank.comfda.govwikipedia.org The primary enzyme responsible for the metabolism of ropinirole is the cytochrome P450 isoenzyme CYP1A2. drugbank.comfda.govmedicines.org.uk The elimination half-life of immediate-release ropinirole is consistently reported to be approximately 6 hours. drugbank.comfda.govmedicines.org.uknih.gov The oral clearance of ropinirole is about 47 L/hr. fda.govfda.gov

For this compound, a deuterium isotope effect (kH/kD) of 2.1 has been observed in in vitro microsomal studies. vulcanchem.com This finding indicates that the cleavage of the carbon-deuterium bond is a rate-limiting step in the N-dealkylation of the compound's propyl groups, a key pathway in its metabolism by CYP1A2. vulcanchem.com Theoretically, this slowing of the metabolic rate would translate to a decreased clearance and a prolonged elimination half-life for this compound compared to unlabeled ropinirole.

Table 1: Pharmacokinetic Parameters of Unlabeled Ropinirole

| Parameter | Value | Notes |

|---|---|---|

| Elimination Half-life (t½) | ~6 hours | For immediate-release formulation. drugbank.commedicines.org.uknih.gov |

| Oral Clearance (CL/F) | ~47 L/hr | Wide inter-individual variability observed. fda.govfda.gov |

| Absolute Bioavailability | ~50% (36-57%) | Indicates extensive first-pass metabolism. fda.govnih.govhpra.ie |

| Volume of Distribution (Vd) | ~7.5 L/kg | Consistent with high lipophilicity and wide distribution. fda.govnih.govhpra.ie |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | For immediate-release formulation. fda.govnih.gov |

Influence of Deuteration on Systemic Exposure and Tissue Distribution

Systemic exposure to unlabeled ropinirole, as measured by the area under the plasma concentration-time curve (AUC), is proportional to the dose over the therapeutic range. medicines.org.ukhpra.ie Due to its lipophilic nature, ropinirole is widely distributed throughout the body, with a large apparent volume of distribution of approximately 7.5 L/kg. nih.govhpra.ie Plasma protein binding is low, in the range of 10-40%. hpra.ie Studies in pigmented rats have shown that ropinirole binds to melanin-containing tissues, such as the eyes and skin, where it is retained for an extended period, with a demonstrated half-life in the eye of 20 days. fda.gov

The deuteration in this compound is expected to directly influence its systemic exposure. The observed kinetic isotope effect, which slows the rate of metabolism by CYP1A2, would logically lead to a higher systemic exposure (AUC) for this compound compared to an equivalent dose of unlabeled ropinirole. vulcanchem.com This was demonstrated in a study where co-administration of the CYP1A2 inhibitor fluvoxamine with this compound resulted in a 3.2-fold increase in the AUC, confirming the metabolic pathway and the impact of its inhibition on exposure. vulcanchem.com While this doesn't directly compare the deuterated and non-deuterated forms, it underscores that modifications to the rate of metabolism significantly alter systemic exposure.

No specific studies were found that compared the tissue distribution of this compound to unlabeled ropinirole. As deuteration is not expected to significantly alter the fundamental physicochemical properties like lipophilicity or plasma protein binding, the tissue distribution pattern of this compound is likely to be very similar to that of the unlabeled drug.

Receptor Binding and Functional Studies with this compound

In Vitro Receptor Affinity and Efficacy Studies (e.g., D2, D3, D4 receptor binding)

Ropinirole is a non-ergoline dopamine (B1211576) agonist that exhibits high affinity and full intrinsic activity at the D2-like family of dopamine receptors (D2, D3, and D4). medchemexpress.com It binds with the highest affinity to the D3 receptor subtype. medchemexpress.com The affinity for D3 receptors is reported to be 10- to 20-fold higher than for D2 and D4 receptors. medchemexpress.com Ropinirole has negligible affinity for D1-like receptors, benzodiazepine, or GABA receptors. fda.gov

Data on the receptor affinity and efficacy of this compound itself is sparse, as it is primarily characterized as a deuterated analog of ropinirole. medchemexpress.com The product information for this compound typically reports the receptor binding profile of the parent, unlabeled compound. medchemexpress.com For example, the binding affinity (Ki) for ropinirole at the D2 receptor is 29 nM, and it demonstrates potent functional activity (pEC50) at human D2, D3, and D4 receptors. medchemexpress.com

Table 2: Receptor Binding and Functional Potency of Unlabeled Ropinirole

| Receptor Subtype | Parameter | Value | Notes |

|---|---|---|---|

| Human D2 | pEC₅₀ | 7.4 | Functional potency as a full agonist. medchemexpress.com |

| Human D3 | pEC₅₀ | 8.4 | Highest functional potency among D2-like receptors. medchemexpress.com |

| Human D4 | pEC₅₀ | 6.8 | Functional potency as a full agonist. medchemexpress.com |

| D2 | Ki | 29 nM | Binding affinity. medchemexpress.com |

Assessment of Isotope Effects on Receptor-Ligand Interactions

The primary purpose of deuteration in drug development can be to create a kinetic isotope effect (KIE) that favorably alters a drug's metabolic profile. researchgate.net This is a pharmacokinetic effect. The impact of deuteration on pharmacodynamics, such as receptor-ligand interactions, is generally intended to be minimal. The substitution of hydrogen with deuterium creates a stronger chemical bond but does not typically alter the molecule's steric or electronic properties, which are the primary drivers of receptor binding affinity. mdpi.com

For this compound, the documented isotope effect relates specifically to its metabolism via CYP1A2. vulcanchem.com There is no evidence from the reviewed literature to suggest a significant isotope effect on the interaction between this compound and its target dopamine receptors. It is presumed to be bioisosteric with unlabeled ropinirole, meaning it has similar receptor binding and functional activity profiles. While a subtle KIE on receptor binding or dissociation rates cannot be entirely ruled out without specific investigation, it is not the intended or expected outcome of this particular deuteration pattern.

Mechanistic Studies on Downstream Signaling Pathways (e.g., G-protein coupled inhibition of adenylyl cyclase)

The D2, D3, and D4 dopamine receptors, which are the primary targets of ropinirole, belong to the G-protein coupled receptor (GPCR) superfamily. Specifically, they are linked to the Gi/o family of G-proteins. nih.govnih.govnih.gov The mechanism of action for ropinirole involves binding to and activating these receptors. nih.gov

Upon activation by an agonist like ropinirole, the receptor undergoes a conformational change that allows it to interact with and activate its associated Gi/o protein. The activated Gαi subunit then dissociates and directly interacts with the enzyme adenylyl cyclase, inhibiting its activity. nih.govplos.org This inhibition leads to a decrease in the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability and gene expression. As a dopamine agonist, ropinirole's action as a D2-like receptor agonist results in the inhibition of adenylyl cyclase and calcium channels, while activating potassium channels. nih.govnih.gov

Given that this compound is expected to function as an agonist at the same D2-like receptors as its unlabeled counterpart, it would initiate its biological effects through the identical downstream signaling cascade involving Gi/o protein-coupled inhibition of adenylyl cyclase.

Theoretical and Applied Implications of Deuteration in Ropinirole Research

Understanding of Metabolic Pathways Through Isotope Tracing

The use of stable isotopes like deuterium (B1214612) is a cornerstone of modern metabolic research. medchemexpress.com Ropinirole-d14 serves as an exemplary tracer, allowing scientists to meticulously follow the biotransformation of the parent compound within a biological system without the need for radioactive labeling.

Elucidating Novel or Minor Metabolic Routes with this compound

The primary metabolic pathways of ropinirole (B1195838) are well-established as N-despropylation and hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP1A2. nih.gov Studies utilizing this compound have been instrumental in confirming and quantifying the significance of these routes. For instance, research involving the co-administration of this compound with fluvoxamine (B1237835), a known CYP1A2 inhibitor, demonstrated a significant 3.2-fold increase in the plasma concentration (AUC) of the deuterated drug. vulcanchem.com This definitively confirms that CYP1A2 is the principal enzyme responsible for ropinirole's clearance. nih.govvulcanchem.com

Beyond confirming major pathways, the high sensitivity of detection methods like mass spectrometry for deuterated compounds allows for the potential identification and quantification of previously unknown or minor metabolites. nih.gov The distinct mass shift of this compound and its subsequent metabolites makes them easily distinguishable from endogenous compounds, providing a clearer picture of the drug's complete metabolic fate. vulcanchem.com Further metabolism of ropinirole's N-dealkylation metabolites via carbamoyl (B1232498) glucuronidation has also been reported. researchgate.net

| Property | This compound HCl | Ropinirole HCl |

|---|---|---|

| Molecular Formula | C₁₆H₁₁D₁₄ClN₂O | C₁₆H₂₅ClN₂O |

| Molecular Weight | 296.84 g/mol | 296.84 g/mol |

| CAS Number | 1132746-05-4 | 91374-20-8 |

Contribution to Drug Discovery and Development Paradigms

The insights gained from studying deuterated compounds like this compound have profound implications for the broader field of drug discovery and development. researchgate.net

Rational Design of Deuterated Drug Candidates

The process of creating a deuterated drug is not random; it is an exercise in rational drug design. frontiersin.org The goal is to strategically place deuterium atoms at sites of metabolic vulnerability to slow down the drug's breakdown, potentially leading to improved pharmacokinetic properties. nih.gov

In this compound, the deuterium substitution is specifically focused on the dipropylaminoethyl side chain. vulcanchem.com This is a prime example of rational design, as this part of the molecule is known to be a key site for metabolic attack (N-dealkylation). vulcanchem.com By deuterating this specific chain, researchers can maximize the isotopic effect on metabolism while minimizing any potential impact on the drug's ability to bind to its target dopamine (B1211576) receptors. vulcanchem.com This targeted approach, informed by metabolic data, is a foundational principle for developing next-generation deuterated pharmaceuticals that aim for a longer half-life or a more consistent plasma concentration. google.com

Predictive Value of Deuterium Kinetic Isotope Effects for Drug Development

The Deuterium Kinetic Isotope Effect (KIE) is a quantitative measure of how much slower a reaction proceeds when a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond. googleapis.com This value is highly predictive of whether deuteration will be a successful strategy for a given drug. researchgate.net A significant KIE suggests that the breaking of that specific C-H bond is a rate-limiting step in the drug's metabolism.

For ropinirole, a KIE value (kH/kD) of 2.1 has been observed in microsomal studies for the N-dealkylation pathway. vulcanchem.com This indicates that the deuterated version is metabolized more than twice as slowly at this position. Such data is invaluable during drug development, as it provides early evidence that a deuterated version of a drug candidate could have a longer half-life, potentially allowing for less frequent dosing and improved patient compliance.

| Metabolic Process | Observed KIE (kH/kD) | Implication |

|---|---|---|

| N-Dealkylation (Propyl Group Removal) | 2.1 | C-D bond cleavage is a rate-limiting step, slowing metabolism. vulcanchem.com |

This compound as a Research Tool for Pharmacological Probes

Beyond its role in metabolic studies, this compound is an indispensable tool in bioanalytical chemistry. medchemexpress.com Its primary application is as an internal standard for the quantification of ropinirole in biological samples, such as plasma, using liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.com

Because this compound is chemically identical to ropinirole but has a different mass, it behaves identically during the sample extraction and ionization processes. By adding a known amount of this compound to a sample, researchers can accurately calculate the concentration of the non-deuterated drug, correcting for any sample loss during preparation. Validated LC-MS/MS methods utilize specific mass transitions to detect both the parent drug and its deuterated standard simultaneously with high precision and sensitivity. vulcanchem.com

| Compound | MRM Transition (m/z) |

|---|---|

| Ropinirole | 260.2 → 243.1 |

| This compound | 274.3 → 257.2 |

Source: vulcanchem.com

This use as a research tool is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, ensuring that the data generated is accurate and reliable.

Applications in Pre-clinical Drug-Drug Interaction Studies

This compound serves as a critical analytical tool in pre-clinical studies designed to evaluate potential drug-drug interactions (DDIs). The primary metabolic pathway for ropinirole is N-despropylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2. drugbank.comhres.canih.gov Because this enzyme is responsible for the clearance of many other drugs, there is a potential for competitive inhibition or induction, which could significantly alter ropinirole's plasma concentrations and, consequently, its efficacy and safety profile.

In pre-clinical DDI studies, this compound is employed as a stable isotope-labeled internal standard (SIL-IS) for bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netbioanalysis-zone.com The use of a SIL-IS is considered the gold standard in quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte (ropinirole), ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. researchgate.net However, its increased mass allows it to be distinguished from the non-deuterated ropinirole by the mass spectrometer. vulcanchem.com This allows for highly accurate and precise quantification of ropinirole in complex biological matrices like plasma, even at low concentrations. mdpi.comnih.gov

The typical design of an in vitro DDI study involves incubating human liver microsomes, which contain a pool of metabolic enzymes, with ropinirole and a co-administered test drug. nih.gov By quantifying the rate of ropinirole metabolite formation in the presence and absence of the test drug (using this compound as the internal standard), researchers can determine if the test drug inhibits or induces CYP1A2 activity. For instance, potent CYP1A2 inhibitors are expected to decrease the metabolism of ropinirole, leading to higher plasma concentrations. Studies have shown that known CYP1A2 inhibitors like ciprofloxacin (B1669076) can increase the plasma concentrations of ropinirole. drugbank.com In pre-clinical models, co-administration of a strong CYP1A2 inhibitor with ropinirole would be expected to significantly increase the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of ropinirole.

Table 1: Illustrative Pharmacokinetic Data from a Pre-clinical In Vitro DDI Study Using this compound as an Internal Standard

This table shows hypothetical results from an experiment assessing the impact of a known CYP1A2 inhibitor on the metabolism of ropinirole in human liver microsomes. Ropinirole concentrations were quantified using LC-MS/MS with this compound as the internal standard.

| Condition | Analyte Measured | Mean Concentration (ng/mL) ± SD | Calculated Inhibition of Metabolism (%) |

|---|---|---|---|

| Ropinirole (Control) | N-despropyl Ropinirole | 150 ± 12 | N/A |

| Ropinirole + CYP1A2 Inhibitor | N-despropyl Ropinirole | 35 ± 5 | 76.7% |

Utility in Target Engagement and Occupancy Studies (in vitro/ex vivo)

Target engagement studies are crucial for confirming that a drug candidate interacts with its intended molecular target in a biological system. nih.gov Ropinirole is a selective agonist for the D2 and D3 subtypes of dopamine receptors. nih.govnih.gov this compound can be a valuable tool in in vitro and ex vivo studies to quantify the engagement of novel drug candidates at these same receptors.

In an ex vivo target occupancy study, a living system (e.g., a rat) is dosed with a novel therapeutic agent being tested for its ability to bind to D2/D3 receptors. After a specified period, the animal is euthanized, and brain tissue is harvested. nih.gov The tissue is then processed to create a homogenate containing the dopamine receptors. To determine the percentage of receptors occupied by the novel therapeutic, a competitive binding assay is performed. In this assay, the tissue homogenate is incubated with a known concentration of this compound.

This compound acts as a labeled ligand that will bind to any D2/D3 receptors not already occupied by the test drug. Because it is deuterated, it can be precisely quantified using mass spectrometry, distinguishing it from any endogenous ligands. The amount of this compound that binds to the receptors is inversely proportional to the receptor occupancy of the administered test drug. researchgate.net If the test drug has high target engagement, it will occupy a large percentage of the receptors, leaving few available for this compound to bind. Conversely, if the test drug has low target engagement, more this compound will bind. This methodology allows for a quantitative assessment of how effectively a new drug engages its target in a physiological environment. uni-saarland.de

In vitro applications are similar, where this compound can be used in competitive binding assays with cell lines expressing cloned human D2 or D3 receptors to determine the binding affinity (Ki) of new chemical entities. The stability and distinct mass of the deuterated compound ensure high-quality, reproducible data essential for lead optimization in drug discovery programs.

Table 2: Representative Data from an Ex Vivo D2 Receptor Occupancy Study

This table presents hypothetical data from an ex vivo competitive binding experiment in rat striatal tissue following administration of a novel D2 receptor antagonist. This compound was used as the labeled competitor ligand to quantify available receptors.

| Treatment Group | Bound this compound (fmol/mg protein) | Calculated Receptor Occupancy (%) |

|---|---|---|

| Vehicle Control | 250 ± 20 | 0% (Baseline) |

| Test Compound (Low Dose) | 165 ± 15 | 34% |

| Test Compound (High Dose) | 45 ± 8 | 82% |

Future Research Directions

Exploration of Additional Deuteration Sites on Ropinirole (B1195838)

The existing Ropinirole-d14 isotopologue features deuterium (B1214612) substitution on the N-propyl groups. While this provides a stable, heavy-labeled internal standard for mass spectrometry-based quantification, the exploration of alternative deuteration sites on the Ropinirole molecule presents a promising avenue for research. The primary metabolism of Ropinirole is mediated by the cytochrome P450 enzyme CYP1A2, involving N-despropylation and hydroxylation. fda.gov Strategic deuteration at or near these metabolic "hotspots" could significantly alter the drug's pharmacokinetic profile.

Future research could focus on synthesizing Ropinirole analogs with deuterium atoms incorporated at different positions, such as the ethyl linker or the indolinone core. For instance, deuteration of the ethyl side chain could influence the rate of N-dealkylation, a key metabolic pathway. Similarly, substitution on the aromatic ring could affect hydroxylation. The synthesis of Ropinirole-d3 and Ropinirole-d7 has already been reported, indicating the feasibility of producing various deuterated analogs. medchemexpress.commedchemexpress.com By systematically evaluating the metabolic stability and pharmacokinetic properties of these novel analogs, researchers can identify candidates with improved characteristics, such as a longer half-life or a more predictable metabolic fate. googleapis.com This approach could lead to the development of "soft drugs" or "hard drugs" with tailored pharmacokinetic profiles, potentially reducing dosing frequency and improving patient compliance.

Advanced Computational Modeling of Deuterium Effects on Ropinirole

The development of sophisticated in silico tools offers a powerful approach to predict the effects of deuteration on a drug's metabolic fate and pharmacokinetic properties. Advanced computational modeling can be employed to simulate the interaction of different deuterated Ropinirole analogs with metabolic enzymes, primarily CYP1A2. By calculating the kinetic isotope effect (KIE) for various deuteration patterns, researchers can predict which positions are most likely to retard metabolism. researchgate.net

These computational models can provide valuable insights into the complex interplay between the site of deuteration and the enzymatic mechanism of metabolism. For example, simulations can help to understand how deuterium substitution at a specific site might alter the binding affinity of the molecule to the active site of the enzyme or influence the rate-limiting step of the metabolic reaction. This predictive power can guide the synthetic efforts described in the previous section, prioritizing the synthesis of analogs with the most promising predicted profiles. Furthermore, computational models can aid in the interpretation of experimental data from in vitro and in vivo studies, providing a deeper understanding of the observed pharmacokinetic changes.

Expansion of this compound Utility in Novel Research Areas

Beyond its established role as an internal standard, this compound and other deuterated analogs could be instrumental in exploring new therapeutic applications and research methodologies. One exciting possibility is the use of deuterated Ropinirole in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. researchgate.net By labeling a deuterated Ropinirole analog with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, it may be possible to develop a novel PET tracer for imaging dopamine (B1211576) receptors in the brain. google.com The altered metabolism of the deuterated tracer could potentially offer advantages over existing non-deuterated tracers, such as improved signal-to-noise ratio or a more favorable kinetic profile for imaging. nih.gov Such a tool would be invaluable for studying the pathophysiology of Parkinson's disease and for assessing the target engagement of novel therapeutic agents. nih.govnih.gov

Furthermore, recent research has suggested potential neuroprotective effects of Ropinirole and its potential application in other neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net this compound could be a critical tool in preclinical studies investigating these novel applications. Its use as an internal standard would ensure accurate quantification of the parent drug and its metabolites in various biological matrices, which is essential for establishing a clear relationship between drug exposure and therapeutic effect.

Development of High-Throughput Screening Methodologies Utilizing Deuterated Analogs

The integration of deuterated compounds into high-throughput screening (HTS) platforms represents a significant advancement in drug discovery. Mass spectrometry (MS)-based HTS assays have become increasingly powerful, allowing for the rapid and sensitive analysis of large compound libraries. nih.govnih.govembopress.org In this context, this compound can serve as a robust internal standard in competitive binding assays or enzyme inhibition screens.

A key advantage of using a deuterated internal standard in HTS is the ability to perform multiplexed analyses, where multiple compounds are screened simultaneously in a single well. sfu.ca The distinct mass of this compound allows for its unambiguous detection alongside the non-deuterated test compounds, enabling accurate quantification and minimizing matrix effects. acs.org This approach significantly increases the throughput of the screening process and reduces the consumption of valuable reagents and test compounds.

Future research could focus on developing specific HTS assays for dopamine receptor agonists or for enzymes involved in Ropinirole metabolism, incorporating this compound as a key component of the assay design. researchgate.net For example, an HTS assay could be developed to screen for inhibitors of CYP1A2, the primary enzyme responsible for Ropinirole metabolism. fda.gov In such an assay, the rate of metabolism of a non-deuterated Ropinirole substrate would be measured in the presence of test compounds, with this compound used as the internal standard for accurate quantification by LC-MS/MS. This would enable the rapid identification of compounds that could potentially alter the pharmacokinetics of Ropinirole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products